4-bromo-2-methoxy-6-[(3-methylpiperidin-1-yl)methyl]phenol
Description
4-Bromo-2-methoxy-6-[(3-methylpiperidin-1-yl)methyl]phenol is a complex organic compound that features a brominated phenol structure with a methoxy group and a piperidine derivative
Properties
IUPAC Name |
4-bromo-2-methoxy-6-[(3-methylpiperidin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10-4-3-5-16(8-10)9-11-6-12(15)7-13(18-2)14(11)17/h6-7,10,17H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRRMUBHDRADAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C(=CC(=C2)Br)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methoxy-6-[(3-methylpiperidin-1-yl)methyl]phenol typically involves multiple steps, including bromination, methoxylation, and piperidine substitutionThe final step involves the substitution of a piperidine derivative to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and methylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-6-[(3-methylpiperidin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the brominated phenol to a less oxidized state.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-methoxy-6-[(3-methylpiperidin-1-yl)methyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-methoxy-6-[(3-methylpiperidin-1-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenol: A brominated phenol with similar structural features but lacking the methoxy and piperidine groups.
2-Methoxy-4-methylphenol: A methoxylated phenol without the bromine and piperidine groups.
6-Bromo-2-methoxyphenol: A brominated and methoxylated phenol without the piperidine group.
Uniqueness
4-Bromo-2-methoxy-6-[(3-methylpiperidin-1-yl)methyl]phenol is unique due to the presence of both the methoxy and piperidine groups, which confer distinct chemical and biological properties
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